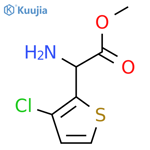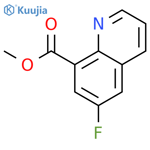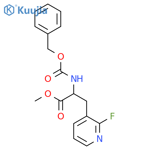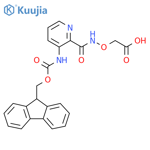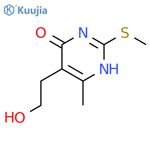アルキロキシフェノキシプロピオン酸
Alkyloxyphenoxypropionic acids (AOPs) are a class of herbicides widely used in agricultural practices for controlling broadleaf weeds and grasses. These compounds function by inhibiting the enzyme EPSP synthase, which is crucial for the synthesis of aromatic amino acids in plants. This inhibition leads to the cessation of photosynthesis and eventually results in weed death.
Structurally, AOPs consist of a phenyl ring with an alkoxy group attached directly to it, followed by a propionic acid moiety. The alkyl chain can vary in length from 1 to 6 carbons, which influences their efficacy and persistence in the environment. These herbicides are often applied as mixtures or in tank mixes with other chemical compounds to improve weed control effectiveness and broaden the spectrum of targeted weeds.
Due to their systemic nature, AOPs are absorbed through plant foliage and can move within the vascular system, affecting multiple leaves and stems. They are commonly used in crops such as corn, cotton, and soybeans. However, their use must be carefully managed due to potential environmental concerns and their impact on non-target organisms.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
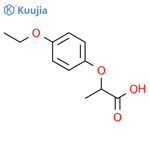 |
2-(4-Ethoxyphenoxy)propanoic acid | 99761-32-7 | C11H14O4 |
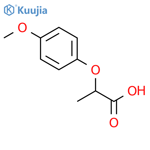 |
Lactisole | 150436-68-3 | C10H11NaO4 |
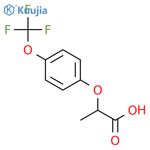 |
Dl-2-4-(Trifluoromethoxy)PhenoxyPropionic Acid | 175204-35-0 | C10H9F3O4 |
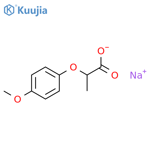 |
2-(4-Methoxyphenoxy)propanoic acid | 13794-15-5 | C10H12O4 |
関連文献
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
